methyl 5-(4-benzamido-3-hydroxythiolan-2-yl)pentanoate
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Overview
Description
Methyl 5-(4-benzamido-3-hydroxythiolan-2-yl)pentanoate is a complex organic compound with a unique structure that includes a benzamido group, a hydroxythiolan ring, and a pentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-benzamido-3-hydroxythiolan-2-yl)pentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiolan Ring: The thiolan ring can be synthesized through a cyclization reaction involving a suitable thiol and an alkene or alkyne precursor.
Introduction of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction using benzoyl chloride and an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-benzamido-3-hydroxythiolan-2-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzamido group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(4-benzamido-3-hydroxythiolan-2-yl)pentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-(4-benzamido-3-hydroxythiolan-2-yl)pentanoate involves its interaction with specific molecular targets and pathways. The benzamido group can interact with proteins and enzymes, potentially inhibiting their activity. The hydroxythiolan ring may also play a role in its biological activity by forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-benzamido-3-hydroxythiolan-2-yl)butanoate: Similar structure but with a shorter carbon chain.
Ethyl 5-(4-benzamido-3-hydroxythiolan-2-yl)pentanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 5-(4-amino-3-hydroxythiolan-2-yl)pentanoate: Similar structure but with an amino group instead of a benzamido group.
Uniqueness
Methyl 5-(4-benzamido-3-hydroxythiolan-2-yl)pentanoate is unique due to the presence of both the benzamido group and the hydroxythiolan ring, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
methyl 5-(4-benzamido-3-hydroxythiolan-2-yl)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-22-15(19)10-6-5-9-14-16(20)13(11-23-14)18-17(21)12-7-3-2-4-8-12/h2-4,7-8,13-14,16,20H,5-6,9-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXMYDFBYDXTMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC1C(C(CS1)NC(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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